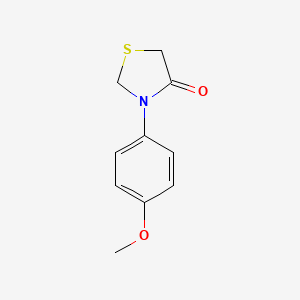

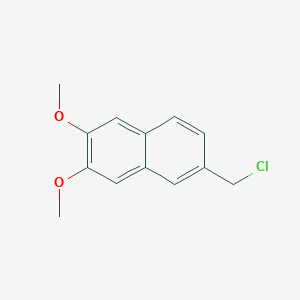

![molecular formula C13H10N2O B2519366 2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile CAS No. 130569-96-9](/img/structure/B2519366.png)

2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile, or 2F-Pyrrol-1-yl-Methylbenzonitrile (2F-PMBN), is an organic compound that has been used in various scientific research applications. It has a molecular formula of C11H9N3O and is a colorless solid. 2F-PMBN is an important intermediate in the synthesis of other compounds and can be used in various applications such as drug discovery, organic synthesis, and organic materials.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

- The reactivity of β-(lithiomethyl)azines with nitriles, including benzonitrile, has been utilized to synthesize pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines, showcasing the compound's versatility in forming complex heterocyclic structures (Davis, Wakefield, & Wardell, 1992).

- Research on η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes of 3-(2-pyridyl)pyrazole derived ligands with a pendant nitrile group has shown that these compounds form mononuclear complexes, where the nitrile group remains as a free pendant, not participating in complexation (Sairem et al., 2012).

Materials Science Applications

- Electrochromic devices utilizing polymers based on dithienylpyrroles, including a derivative similar to the compound , have demonstrated significant potential. These materials exhibit high contrast and are used in applications requiring variable optical properties (Su, Chang, & Wu, 2017).

Pharmaceutical and Medicinal Chemistry

- The synthesis and bioactivity of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives have been explored for their antibacterial activity, indicating the biological relevance of these pyrrole derivatives (Elassar, 2012).

- Novel pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers have been isolated from Lycium chinense, demonstrating the compound's role in discovering new natural products with potential pharmacological properties (Youn et al., 2013).

Advanced Chemical Synthesis Techniques

- Research has been conducted on the crystal structure determination of chain functionalized pyrroles, which are important candidates as antitumoral agents, from synchrotron X-ray powder diffraction data, underscoring the importance of these compounds in drug development (Silva et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

properties

IUPAC Name |

2-[(2-formylpyrrol-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-7,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFILPCADGLNSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519283.png)

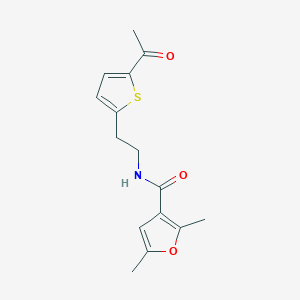

![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)

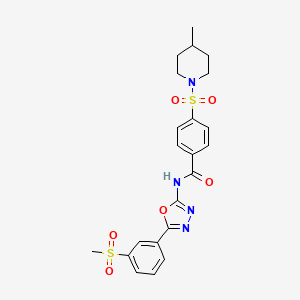

![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)

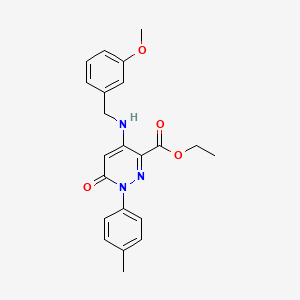

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)